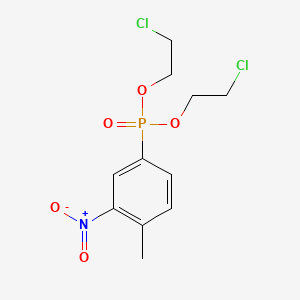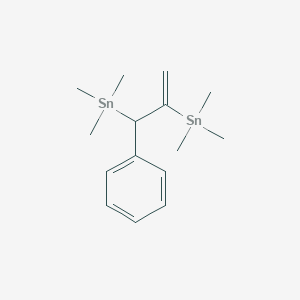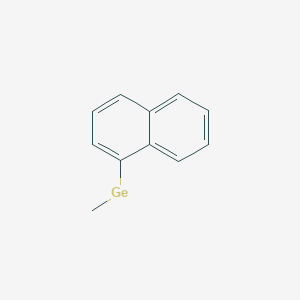
Methyl(naphthalen-1-yl)-lambda~2~-germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(naphthalen-1-yl)-lambda~2~-germane: is an organogermanium compound that features a germanium atom bonded to a methyl group and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(naphthalen-1-yl)-lambda~2~-germane typically involves the reaction of germanium tetrachloride with methyl lithium and naphthalene in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+CH3Li+C10H8→Methyl(naphthalen-1-yl)-lambda 2 -germane+LiCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl(naphthalen-1-yl)-lambda~2~-germane can undergo oxidation reactions to form germanium dioxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the methyl or naphthalene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and various oxidized organic derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Methyl(naphthalen-1-yl)-lambda~2~-germane is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as anti-cancer agents and immunomodulators. This compound may exhibit similar properties, making it a candidate for further investigation.
Industry: In the materials science field, this compound can be used in the development of novel semiconductors and electronic materials. Its unique electronic properties make it suitable for applications in advanced electronic devices.
Mécanisme D'action
The mechanism of action of Methyl(naphthalen-1-yl)-lambda~2~-germane involves its interaction with specific molecular targets and pathways The germanium atom can form stable bonds with various organic and inorganic molecules, facilitating its incorporation into different chemical environments
Comparaison Avec Des Composés Similaires
Phenylgermane: Features a phenyl group instead of a naphthalene ring.
Ethylgermane: Contains an ethyl group instead of a methyl group.
Naphthylgermane: Similar structure but with different substituents on the naphthalene ring.
Uniqueness: Methyl(naphthalen-1-yl)-lambda~2~-germane is unique due to the combination of a methyl group and a naphthalene ring bonded to a germanium atom. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
96236-11-2 |
|---|---|
Formule moléculaire |
C11H10Ge |
Poids moléculaire |
214.83 g/mol |
InChI |
InChI=1S/C11H10Ge/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Clé InChI |
BGLXWASAERBVAD-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


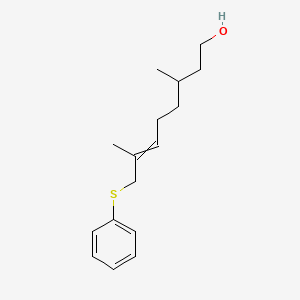
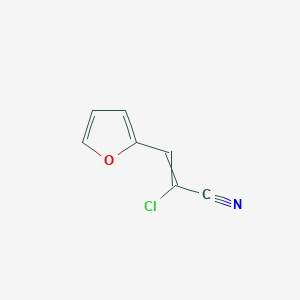
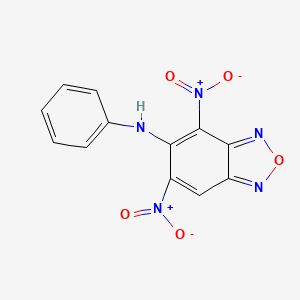
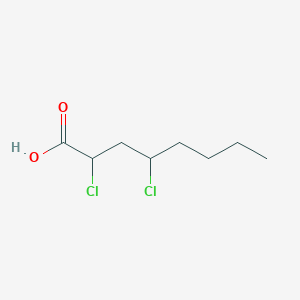
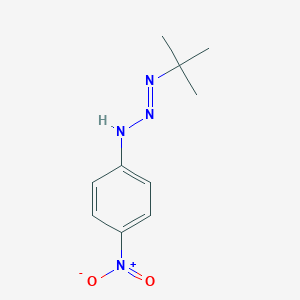

![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
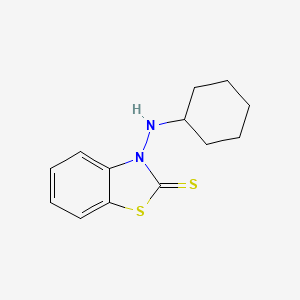
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
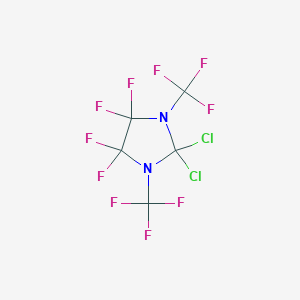
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
